molecular formula C10H10ClN5O B374924 6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B374924
M. Wt: 251.67g/mol
InChI Key: BBBNXHLRVXVJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4th position and a 5-chloro-2-methoxyphenyl group at the 6th position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 1-phenylbiguanide hydrochloride with methyl 2-methoxy-5-chlorobenzoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazines, Schiff bases, and reduced or oxidized derivatives of the original compound.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-c

Properties

Molecular Formula

C10H10ClN5O

Molecular Weight

251.67g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H10ClN5O/c1-17-7-3-2-5(11)4-6(7)8-14-9(12)16-10(13)15-8/h2-4H,1H3,(H4,12,13,14,15,16)

InChI Key

BBBNXHLRVXVJSM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)N)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)N)N

Origin of Product

United States

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